molecular formula C4H6N2O3 B14341901 4-Nitrosomorpholin-3-one CAS No. 105637-67-0

4-Nitrosomorpholin-3-one

Cat. No.: B14341901
CAS No.: 105637-67-0
M. Wt: 130.10 g/mol
InChI Key: YZRMSZSJBXNXST-UHFFFAOYSA-N
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Description

4-Nitrosomorpholin-3-one is a chemical compound intended for research use only. It is not for diagnostic or therapeutic use in humans or animals. As a nitrosated morpholine derivative, this compound is of significant interest in organic synthesis and medicinal chemistry research. Compounds within this structural class have been studied for their role as nitric oxide (NO) donors; for instance, related N-nitroso-sydnonimines can decompose to release nitric oxide, a key signaling molecule in physiological and pathological processes . The morpholine ring is a common feature in pharmaceuticals and biologically active molecules, often used to improve solubility and metabolic stability. Researchers investigating new antimicrobial agents frequently incorporate morpholine and nitrophenyl motifs into molecular scaffolds to explore their potential biological activity . The presence of both nitroso and carbonyl functional groups on the morpholine ring makes this compound a versatile synthetic intermediate. It can be used to build more complex molecular architectures or to study reaction mechanisms. This reagent is strictly for use by qualified professionals in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105637-67-0

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

4-nitrosomorpholin-3-one

InChI

InChI=1S/C4H6N2O3/c7-4-3-9-2-1-6(4)5-8/h1-3H2

InChI Key

YZRMSZSJBXNXST-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1N=O

Origin of Product

United States

Synthetic Methodologies for N Nitrosomorpholine

Direct Nitrosation of Morpholine (B109124)

The most common pathway to N-Nitrosomorpholine involves the direct reaction of morpholine with a nitrosating agent. This process can be initiated by various reactive nitrogen species.

Reactions with Nitrous Acid Species

The reaction of morpholine with nitrous acid (HNO₂) is a classical and well-documented method for the synthesis of N-Nitrosomorpholine. In acidic aqueous solutions, nitrous acid exists in equilibrium with dinitrogen trioxide (N₂O₃), which is considered the primary nitrosating agent. europa.eucore.ac.uk The rate of nitrosation is dependent on the concentration of both the unprotonated amine and nitrous acid. europa.eu Specifically, the reaction kinetics are often second order with respect to nitrous acid, as two molecules of HNO₂ are required to form N₂O₃. europa.eu

The pH of the reaction medium plays a critical role. While a low pH favors the formation of the active nitrosating agent, N₂O₃, it also increases the concentration of the protonated, unreactive form of morpholine. europa.eu Consequently, the optimal pH for the nitrosation of morpholine is typically in the weakly acidic range. The reaction can be inhibited by compounds such as ascorbic acid, which can reduce the nitrosating agent. nih.gov

Reactions with Nitrogen Oxides

Morpholine can also be nitrosated by various nitrogen oxides, including nitrogen dioxide (NO₂) and dinitrogen tetroxide (N₂O₄). researchgate.neteaht.org The reaction with gaseous nitrogen oxides can occur in both aqueous and organic solvents, as well as in the gas phase. researchgate.neteaht.org In fact, the presence of morpholine vapors in an environment containing nitrogen oxides can lead to the formation of N-Nitrosomorpholine. dnacih.com Studies have shown that exposure of morpholine to nitrogen dioxide can result in the formation of both N-Nitrosomorpholine and N-nitromorpholine. nih.gov The reaction with dinitrogen trioxide in organic solvents can produce high yields of N-Nitrosomorpholine. eaht.org

Peroxynitrite-Mediated Pathways

Peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent, can also mediate the formation of N-Nitrosomorpholine from morpholine. nih.gov This reaction can yield both N-nitrosomorpholine and N-nitromorpholine. nih.gov The relative yields of the nitroso and nitro products are highly dependent on the pH of the medium. At alkaline pH, the formation of N-Nitrosomorpholine is favored, while at a pH below 7.5, N-nitromorpholine is the predominant product. nih.gov

The mechanism of peroxynitrite-mediated nitrosation is believed to proceed via a free radical pathway. nih.gov This involves a one-electron oxidation of morpholine to form a morpholine radical, which can then react with either nitric oxide (•NO) or nitrogen dioxide (•NO₂) to yield N-Nitrosomorpholine or N-nitromorpholine, respectively. nih.gov The presence of bicarbonate can influence the reaction, with low concentrations enhancing nitration, while excess bicarbonate inhibits nitrosation. nih.gov

Synthesis via Precursor Transformations

An alternative approach to the synthesis of N-Nitrosomorpholine involves the chemical transformation of a morpholine-containing precursor.

Nitrosolysis of Dimorpholinomethane

An interesting and somewhat unexpected synthesis of N-Nitrosomorpholine occurs through the nitrosolysis of dimorpholinomethane in fuming nitric acid. rsc.orgnih.govrsc.org While fuming nitric acid is a powerful nitrating agent, its reaction with dimorpholinomethane at room temperature predominantly yields N-Nitrosomorpholine. rsc.orgrsc.org

During this reaction, N-hydroxymethylmorpholine has been identified as a key intermediate. rsc.orgnih.govrsc.org The proposed mechanism involves a redox reaction of nitric acid. rsc.orgnih.govrsc.org The presence of ammonium (B1175870) nitrate (B79036) and a small amount of water has been found to promote this nitrosolysis reaction, with ammonium ions acting as a catalyst. rsc.orgnih.govrsc.org The yield of N-Nitrosomorpholine can be significantly improved by the addition of various ammonium salts. nih.gov

Mechanistic Insights into N-Nitrosomorpholine Formation

The formation of N-Nitrosomorpholine is governed by several key mechanistic principles. In acidic nitrosation, the reaction proceeds through the attack of the unprotonated secondary amine on the nitrosating agent, typically dinitrogen trioxide (N₂O₃). europa.eu The rate of this reaction is influenced by the basicity of the amine and the concentration of the nitrosating species.

The kinetics of morpholine nitrosation by nitrous acid generally follow a rate law that is first order in morpholine and second order in nitrous acid, reflecting the formation of N₂O₃ from two molecules of nitrous acid. europa.eu The reaction is subject to catalysis by certain anions.

In the case of peroxynitrite-mediated formation, a free radical mechanism is proposed, initiated by the one-electron oxidation of morpholine. nih.gov The resulting morpholine radical then combines with either •NO or •NO₂.

The nitrosolysis of dimorpholinomethane provides a distinct mechanistic pathway where fuming nitric acid, typically a nitrating agent, acts as a source of nitrosating species through a complex redox process. rsc.orgnih.govrsc.org This highlights the versatility of nitric acid chemistry and the potential for unexpected reaction outcomes depending on the substrate and reaction conditions.

Kinetic Investigations and Reaction Order

Kinetic studies provide insight into the rate and mechanism of chemical reactions. In the context of N-nitrosomorpholine synthesis, specific investigations have elucidated the reaction order under certain conditions. For instance, in the nitrolysis of 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane (MNX) to form high-melting explosive (HMX), the conversion of the intermediate MNX was found to follow pseudo-first-order kinetics. researchgate.net

Another study investigated the reaction of dimorpholinomethane in fuming nitric acid, which unexpectedly yielded N-nitrosomorpholine as the major product. researchgate.net The monitoring of this reaction suggested that the conversion of an intermediate, 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane (MNX), followed pseudo-first-order kinetics. researchgate.net This indicates that the rate of this particular conversion step is dependent on the concentration of a single reactant, even though other species are present.

Table 1: Kinetic Data for a Related Nitrosamine (B1359907) Synthesis Step
Reaction MonitoredObserved KineticsKey ObservationSource
Conversion of MNX to HMXPseudo-first orderThe selectivity of the product was nearly unaffected by changes in reaction temperature. researchgate.net

pH-Dependence and Catalytic Influences

The formation of N-nitrosamines from secondary amines is highly dependent on the pH of the reaction medium. For the nitrosation of most secondary alkylamines with nitrosating agents like nitrous acid (formed from nitrite (B80452) and acid), the reaction rate typically exhibits a bell-shaped curve as a function of pH. europa.eu The optimal rate is generally observed around pH 3-4. europa.eu

However, the nitrosating agent and conditions can alter this dependence. When peroxynitrite (ONOO⁻) is the nitrosating agent, morpholine is more readily nitrosated at an alkaline pH compared to a neutral pH. researchgate.net In this specific reaction, the yield of nitrosomorpholine was three times higher than that of the nitrated product (nitromorpholine) at alkaline pH. researchgate.net Conversely, below pH 7.5, the formation of nitromorpholine was favored. researchgate.net

Catalysis also plays a crucial role. The decomposition of related compounds like α-acetoxy-N-nitrosomorpholine has been shown to be subject to general acid catalysis. researchgate.net In the reaction of morpholine with peroxynitrite, the presence of bicarbonate can have a complex effect; low concentrations enhance nitration, while excess bicarbonate inhibits both nitration and nitrosation. researchgate.net The photolytic decomposition of N-nitrosodimethylamine (NDMA), a representative N-nitrosamine, also shows a strong pH dependence, with the quantum yield being constant from pH 2-8 but dropping sharply between pH 8 and 9. acs.org

Table 2: Influence of pH on N-Nitrosomorpholine Formation
Nitrosating Agent/ConditionOptimal pH RangeObservationSource
General (e.g., Nitrous Acid)~3-4Reaction rate follows a bell-shaped curve with respect to pH. europa.eu
Peroxynitrite (ONOO⁻)AlkalineMorpholine is more easily nitrosated at alkaline pH than at neutral pH. researchgate.net
Photolysis (NDMA as model)2-8The quantum yield of decomposition is constant in this range, but drops significantly above pH 8. acs.org

Radical Mechanisms of Formation

Beyond traditional ionic pathways, radical mechanisms have been identified in the formation of N-nitrosamines. N-Nitrosomorpholine itself can serve as a precursor to a nitrogen-centered radical. wikipedia.org

A free radical mechanism has been proposed for the formation of N-nitrosamines from the reaction of secondary amines with peroxynitrite. researchgate.net This mechanism involves the one-electron oxidation of the secondary amine (like morpholine) by peroxynitrite to generate an amino radical (R₂N•). researchgate.net This amino radical then reacts with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to yield the corresponding N-nitrosamine or N-nitramine. researchgate.net

Photochemical reactions also highlight the role of radical intermediates. The reactions of nitrosamines under photolytic conditions, particularly in acidic environments, are largely dictated by the reactivity of the aminium radical (R₂NH⁺•) that is produced. acs.org This aminium radical is a key intermediate in various subsequent reactions. acs.org The study of radicals derived from related structures, such as N-methylmorpholine-N-oxide, has also provided evidence for the formation of carbon-centered radicals via deprotonation from a primary cation radical intermediate. researchgate.net

Reactivity and Transformation Pathways of N Nitrosomorpholine

Electrophilic Reactivity

Consistent with the general reactivity of N-nitrosamines, the oxygen atom of the nitroso group in 4-Nitrosomorpholin-3-one is a center of basicity and nucleophilicity. researchgate.net This allows it to react with various electrophiles. However, the electron-withdrawing nature of the adjacent carbonyl group is expected to reduce the nucleophilicity of the nitroso-oxygen compared to that in N-Nitrosomorpholine (NMOR). ccsnorway.com

O-Alkylation and Analogous Derivatizations

N-nitrosamines are known to undergo O-alkylation when treated with potent alkylating agents. acs.orgnih.gov Although specific studies on the O-alkylation of this compound are not prevalent in the reviewed literature, this general reactivity is anticipated. The reaction would involve the nucleophilic attack of the nitroso-oxygen on an electrophile, such as a trialkyloxonium salt or an alkyl fluorosulfonate, to yield an O-alkylated product. acs.org This transformation is significant as it leads to the formation of highly reactive cationic intermediates.

Formation of O-Substituted Hydroxydiazenium Salts

The O-alkylation of this compound results in the formation of O-substituted hydroxydiazenium salts. acs.org These salts are stable, often crystalline, compounds that are themselves potent electrophiles. nih.gov The general structure of these salts derived from this compound would feature a positive charge delocalized across the N-N-O system. These reactive intermediates can subsequently react with nucleophiles, typically leading to the displacement of the O-alkyl group and regeneration of the parent nitrosamine (B1359907). nih.gov

Alpha-Carbon Reactivity

The presence of the carbonyl group at C3 dramatically alters the reactivity of the alpha-carbons compared to N-Nitrosomorpholine. The protons on the C2 carbon, being alpha to both a carbonyl and a nitrogen atom (an arrangement found in lactams), are significantly more acidic than those in NMOR.

Alpha-Lithiated N-Nitrosomorpholine as Synthetic Intermediates

While N-Nitrosomorpholine requires a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) for deprotonation at the alpha-carbon, the C2 protons of this compound are expected to be removable by a wider range of bases to form an enolate intermediate. thieme-connect.denih.gov This enolate is a soft nucleophile that can react with various electrophiles at the C2 position. This process, known as alpha-substitution, is a fundamental transformation for carbonyl compounds.

This reactivity allows for the introduction of substituents at the C2 position, providing a pathway to a variety of functionalized morpholin-3-one (B89469) derivatives. The resulting N-nitroso anion from deprotonation can react with electrophiles such as alkyl halides. thieme-connect.de

Table 1: Comparison of Alpha-Proton Acidity and Deprotonation

Compound Relevant Alpha-Position Structural Feature Required Base (Typical)
N-Nitrosomorpholine C2, C6 Nitrosamine Strong, non-nucleophilic (e.g., LDA)

Stereochemical Considerations in Alpha-Substitutions

Substitution at the C2 position of this compound creates a new stereocenter. Consequently, the stereochemical outcome of such reactions is a critical consideration. The approach of an electrophile to the planar enolate intermediate can occur from two different faces, potentially leading to a mixture of enantiomers or diastereomers.

The control of this stereoselectivity is a key challenge in synthesis. In related systems, such as the nitroso aldol (B89426) reaction, the choice of catalyst (metal or organic) can direct the reaction to be highly regio- and enantioselective. csic.es For cycloaddition reactions involving similar N-acylnitroso species, factors like dipole-dipole repulsions and solvent polarity have been shown to influence the diastereoselectivity of the process. acs.org While specific studies on this compound are scarce, these principles suggest that stereocontrolled synthesis of C2-substituted derivatives should be achievable through careful selection of reaction conditions and chiral auxiliaries or catalysts.

Degradation and Decomposition Mechanisms

The degradation of this compound can proceed through several pathways, including enzymatic metabolism and chemical decomposition. The metabolic activation of the parent compound, N-Nitrosomorpholine, typically involves enzymatic hydroxylation at a carbon alpha to the nitroso group. acs.orgwikipedia.org This process leads to an unstable alpha-hydroxy nitrosamine that decomposes to form a reactive diazonium ion capable of alkylating biomolecules. wikipedia.org

For this compound, hydroxylation could occur at C2 or C5. Hydroxylation at C5 would follow a pathway similar to NMOR. Hydroxylation at C2 would generate a highly unstable intermediate adjacent to the carbonyl group.

Studies on N-nitroso-3-hydroxymorpholine, the alcohol analog of this compound, provide insight into potential degradation products. The decomposition of N-nitroso-3-hydroxymorpholine in aqueous solution is pH-dependent and yields several aldehyde products, including (2-hydroxy-ethoxy)acetaldehyde, acetaldehyde, and glycolaldehyde. nih.govnih.gov This suggests that if the carbonyl of this compound is reduced in a biological system, similar ring-opened aldehyde products could be formed upon decomposition. Furthermore, like many nitrosamines, the compound is expected to be sensitive to light, particularly UV, which can induce photochemical decomposition. nih.gov The lactam ring itself may also be susceptible to hydrolysis under strongly acidic or basic conditions.

Table 2: Chemical Compounds Mentioned

Compound Name Other Names/Abbreviations
This compound N-nitroso-3-morpholone
N-Nitrosomorpholine NMOR
(2-hydroxy-ethoxy)acetaldehyde
Acetaldehyde
Glycolaldehyde
N-nitroso-3-hydroxymorpholine

Thermal Decomposition Pathways

The thermal stability of N-Nitrosomorpholine is a significant factor in its persistence and transformation. When heated to decomposition, NMOR emits toxic fumes containing oxides of nitrogen. nih.gov In specific industrial contexts, such as CO2 capture processes using amine solvents, temperature plays a critical role in the decomposition of nitrosamines. For instance, in fresh monoethanolamine (MEA) solvent, increasing the desorber temperature from 110 °C to 130 °C has been shown to promote the thermal decomposition of N-nitrosamines, effectively reducing their accumulation rates by half. researchgate.net

Research on the thermal stability of nitrosamines formed from morpholine (B109124), a precursor to NMOR, indicated decomposition at a rate of 1 μg/(g·h) at 135 °C, with an activation energy of 131 kJ/mol. acs.org This suggests that at elevated temperatures, NMOR can undergo decomposition, though the specific products of purely thermal degradation are not extensively detailed in the provided results.

Oxidative Degradation Processes

Oxidative processes can lead to the degradation of N-Nitrosomorpholine, forming various products. Strong oxidizing agents, such as peracids, can oxidize NMOR to its corresponding nitramine. nih.gov The reaction of NMOR with Fenton's reagent, a source of hydroxyl radicals, results in the formation of several compounds, including acetaldehyde, glycolaldehyde, glyoxal (B1671930), (2-hydroxyethoxy)acetaldehyde, and N-nitroso-2-hydroxymorpholine. nih.gov This chemical oxidation suggests that 3-hydroxylation is a probable pathway in its degradation. nih.gov

In the atmosphere, vapor-phase N-Nitrosomorpholine is expected to degrade through reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 5 hours. nih.gov While pre-oxidation with agents like chlorination and ozonation was found to be ineffective at mitigating NMOR in water treatment pilot studies, this highlights the compound's resistance to certain conventional oxidative treatments. researchgate.net

Photochemical Transformation Pathways

N-Nitrosomorpholine is susceptible to degradation upon exposure to ultraviolet (UV) light. nih.govresearchgate.net Direct UV photolysis can significantly reduce NMOR concentrations. tandfonline.com The rate of photolysis is influenced by the initial concentration of the nitrosamine; a decrease in the photodegradation rate constant for NMOR was observed as its concentration increased from 1 to 50 mg/L. tandfonline.com

The efficiency of photochemical degradation can be enhanced through advanced oxidation processes (AOPs). The addition of hydrogen peroxide (H2O2) in conjunction with UV radiation (UV/H2O2) can increase the degradation rate, although the effect may be dependent on the molar ratio of H2O2 to the nitrosamine. tandfonline.com One study found that at a UV fluence dose of 325 ± 10 mJ/cm², UV alone degraded 90% of the NMOR present, and the addition of 5 mg/L of hydrogen peroxide did not significantly decrease the required UV dose for a one-log removal. researchgate.net In contrast, the addition of ozone (O3) with UV (UV/O3) had a negligible effect on the photodegradation of N-nitrosamines. tandfonline.com

The major products of the photolysis of nitrosamines like NMOR in aqueous solutions include methylamine, dimethylamine, nitrite (B80452), nitrate (B79036), formaldehyde, and formic acid. nih.gov The action of light on N-nitrosomorpholine has been shown to produce glyoxal and other labile compounds that yield glyoxal. nih.gov

Table 1: Factors Affecting Photochemical Degradation of N-Nitrosomorpholine

Factor Observation Reference
Initial Concentration Increased concentration (1-50 mg/L) leads to a decrease in the photodegradation rate constant. tandfonline.com
UV Fluence A dose of 325 ± 10 mJ/cm² resulted in 90% degradation of NMOR. researchgate.net
Hydrogen Peroxide (H₂O₂) Addition can increase degradation rates, but the effect is concentration-dependent. tandfonline.com

| Ozone (O₃) | Negligible effect on photodegradation when combined with UV. | tandfonline.com |

Reductive Degradation Processes

Reductive processes can also lead to the transformation of N-Nitrosomorpholine. NMOR can be reduced to its corresponding hydrazine (B178648) and/or amine. nih.gov A one-step process for the quantitative reduction of nitrosamines to less toxic amines at room temperature has been developed using a nickel-aluminum alloy in a basic solution. google.com This process is hypothesized to involve the generation of elemental hydrogen, which then hydrogenates the nitrosamine and cleaves the N-N bond. google.com

In anaerobic environments, such as in certain aquifer systems, NMOR can undergo a biologically induced reductive degradation. nih.govresearchgate.net This process has been observed to follow first-order kinetics, with a transient accumulation of morpholine as an intermediate product. nih.govebi.ac.uk

Biological and Biotransformation Pathways

The biological transformation of N-Nitrosomorpholine is a critical pathway, particularly in its mechanism of carcinogenicity. In vivo, NMOR is metabolized by cytochrome P450 (CYP) enzymes. wiley.comwiley.com This enzymatic process involves the α-hydroxylation of the morpholine ring, occurring at the carbon atom adjacent to the nitroso group (the 3- or 5-position). wiley.comnih.gov This hydroxylation results in the formation of an unstable α-hydroxy nitrosamine. wiley.comwiley.com

This intermediate then decomposes to form a reactive diazonium-containing aldehyde. wikipedia.org This highly reactive species is capable of alkylating DNA, leading to the formation of DNA adducts and potential mutations. wikipedia.orgwiley.comwiley.com Studies in rats have identified (2-hydroxyethoxy)acetic acid as a urinary metabolite resulting from α-hydroxylation. nih.gov Other metabolites identified include N-nitroso(2-hydroxyethyl)glycine from β-hydroxylation and N-nitrosodiethanolamine. nih.gov

The metabolism of NMOR by rat liver microsomes has been shown to produce acetaldehyde, formaldehyde, glyoxal, and N-nitroso-2-hydroxymorpholine. nih.gov

Table 2: Major Metabolites of N-Nitrosomorpholine

Metabolite Formation Pathway Reference
(2-hydroxyethoxy)acetic acid α-Hydroxylation nih.gov
N-nitroso(2-hydroxyethyl)glycine β-Hydroxylation nih.gov
N-nitrosodiethanolamine Metabolic transformation nih.gov
Acetaldehyde Microsomal metabolism nih.gov
Formaldehyde Microsomal metabolism nih.gov
Glyoxal Microsomal metabolism nih.gov

| N-nitroso-2-hydroxymorpholine | Microsomal metabolism | nih.gov |

Microorganisms can play a role in the decomposition of N-Nitrosomorpholine. In anaerobic aquifer column studies, a biologically induced reductive degradation of NMOR was observed. nih.govresearchgate.net This process exhibited a biological lag-time of less than three months and resulted in comparable half-life degradation rates of 40-45 days across a wide range of concentrations. nih.govebi.ac.uk

Certain bacterial strains have been identified that can biotransform NMOR. For example, Rhodococcus jostii RHA1 has been shown to be capable of biotransforming N-nitrosomorpholine, although the degradation rate was slower compared to other linear nitrosamines. researchgate.netacs.orgfigshare.com The degradation by this strain was significantly enhanced when grown on propane (B168953) as a carbon source, suggesting the involvement of a propane monooxygenase enzyme. acs.org Another study identified a Bacillus species (LT1C) from drinking water biofilters that could degrade multiple nitrosamines, though NMOR was not specifically listed among those tested. iwaponline.com

Intermediates and Products of Biological Transformation

The biological transformation of N-Nitrosomorpholine (NMOR) is a complex process primarily initiated by enzymatic action within the body. The metabolic activation of nitrosamines like NMOR is mainly catalyzed by cytochrome P450 (CYP) enzymes. dergipark.org.trwiley.com This process is crucial as it leads to the formation of various intermediates and products, some of which are highly reactive.

Research into the metabolism of NMOR has identified α-hydroxylation as a key activation pathway. wiley.comnih.gov This reaction, mediated by CYP enzymes, occurs at the carbon atoms adjacent (in the alpha position) to the nitroso group, forming an unstable α-hydroxy nitrosamine. wiley.comwikipedia.org This intermediate can then decompose, leading to reactive species capable of interacting with cellular macromolecules. wikipedia.org

Studies using rat liver microsomes have been instrumental in identifying the specific intermediates and end products of NMOR's biological transformation. One of the initial metabolites formed is N-nitroso-2-hydroxymorpholine. dergipark.org.troup.com Further investigation has explored related compounds, such as the synthesized N-Nitroso-3-hydroxymorpholine and N-Nitroso-3-morpholone, a synonym for this compound. oup.com In aqueous conditions, N-Nitroso-3-morpholone was found to yield products such as acetaldehyde, glycolic acid, (2-hydroxyethoxy)acetic acid, and glyoxal. oup.com

Detailed analysis of urine from rats administered NMOR has revealed several downstream metabolic products. These findings confirm that both α- and β-hydroxylation pathways are involved in its biotransformation. nih.gov

Table 1: Identified Metabolites of N-Nitrosomorpholine in Biological Systems This table summarizes the key intermediates and final products identified from the metabolism of N-Nitrosomorpholine in research studies.

Metabolite NameStudy SystemPathway/PrecursorReference
N-nitroso-2-hydroxymorpholineRat Liver MicrosomesMetabolic Product dergipark.org.troup.com
(2-hydroxyethoxy)acetaldehydeRat Liver Microsomesα-Hydroxylation nih.gov
(2-hydroxyethoxy)acetic acidRat Urineα-Hydroxylation nih.gov
N-nitroso(2-hydroxyethyl)glycineRat Urineβ-Hydroxylation nih.gov
N-nitrosodiethanolamineRat UrineMetabolic Product nih.gov
AcetaldehydeRat Liver MicrosomesMetabolic Product dergipark.org.troup.com
FormaldehydeRat Liver MicrosomesMetabolic Product oup.com
GlyoxalRat Liver MicrosomesMetabolic Product oup.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Mass Spectrometry (MS) Techniques

  • 4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Despite extensive searches for spectroscopic data related to "4-Nitrosomorpholin-3-one," no specific experimental values for its ¹H NMR, ¹³C NMR, ¹⁷O NMR, 2D NMR, or GC-MS analysis were found in the public domain. Scientific literature and chemical databases primarily contain information on the related, but structurally distinct, compound N-Nitrosomorpholine. Due to the strict requirement to focus solely on "this compound," data for other compounds cannot be substituted.

    Therefore, the creation of data tables and detailed research findings for each specified analytical technique for "this compound" is not possible at this time.

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the separation, identification, and quantification of N-nitrosamines from complex matrices. The liquid chromatograph separates the target analyte from other components in a sample, which is then introduced into the mass spectrometer for detection.

    Research Findings: For the analysis of related nitrosamines, reverse-phase chromatography is commonly employed, utilizing columns such as an Agilent Zorbax Eclipse Plus C18 or a Thermo Scientific Hypersil GOLD C18. nih.govlcms.cz The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a formic acid additive to facilitate protonation. nih.govlcms.cz Ionization of the separated compounds for MS analysis is achieved using methods like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). nih.gov

    For this compound (molar mass: 130.10 g/mol ), LC-MS analysis in positive ionization mode would target the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 131.07. The exact retention time would depend on the specific chromatographic conditions used. Tandem MS (MS/MS) would be used to generate characteristic fragment ions for unambiguous identification and quantification. For instance, in the analysis of N-Nitrosomorpholine (NMOR), the transition of m/z 117 → 87 is monitored. glsciences.com A similar fragmentation pathway would be established for this compound.

    Table 1: Typical LC-MS Parameters for Nitrosamine (B1359907) Analysis

    Parameter Setting Source
    LC Column Agilent Zorbax Eclipse Plus C18 (3.0 × 150 mm, 3.5 µm) nih.gov
    Mobile Phase A 0.1% Formic Acid in Water nih.govlcms.cz
    Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid nih.govlcms.cz
    Flow Rate 0.2 - 0.5 mL/min nih.govlcms.cz
    Column Temp. 40 °C nih.govglsciences.com

    | Ionization | APCI or ESI, Positive Mode | nih.govglsciences.com |

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and offering exceptional specificity. This technique is crucial for differentiating target compounds from isobaric interferences, which have the same nominal mass but different elemental formulas.

    Research Findings: Instruments like the Q Exactive hybrid quadrupole-Orbitrap mass spectrometer are used for the analysis of nitrosamines in various matrices. lcms.czrsc.org HRMS allows for the confident identification of analytes even at low concentrations, a significant advantage given the low regulatory limits for many nitrosamines. rsc.orgamericanpharmaceuticalreview.com The high resolving power allows the mass analyzer to distinguish between ions with very similar mass-to-charge ratios.

    For this compound, with a chemical formula of C₄H₆N₂O₃, the theoretical exact mass of the protonated molecule [M+H]⁺ is 131.04567 u. An HRMS instrument can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the compound's elemental composition.

    Table 2: Typical HRMS Instrument Parameters for Nitrosamine Analysis

    Parameter Setting Source
    Instrument Q Exactive Hybrid Quadrupole-Orbitrap MS lcms.czrsc.org
    Scan Range m/z 50 to 500 lcms.cz
    Ionization Mode Positive lcms.czrsc.org
    Spray Voltage 5.5 kV lcms.cz
    Capillary Temp. 350 °C lcms.cz

    | Resolution | e.g., 70,000 FWHM | rsc.org |

    Vibrational Spectroscopy

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy states. savemyexams.com Specific functional groups absorb IR radiation at characteristic frequencies.

    Research Findings: While an experimental IR spectrum for this compound is not available in the searched literature, its key absorption bands can be predicted based on its structure. The most telling feature distinguishing it from NMOR is the ketone group. A strong, sharp absorption peak corresponding to the C=O stretch of the ketone is expected around 1715 cm⁻¹. Other characteristic vibrations include the N=O stretch of the nitrosamine group and the C-O-C stretch of the morpholine (B109124) ring ether linkage.

    Table 3: Predicted IR Absorption Frequencies for this compound

    Functional Group Vibration Predicted Wavenumber (cm⁻¹)
    C=O (Ketone) Stretch ~1715 (Strong, Sharp)
    N=O (Nitrosamine) Stretch ~1450-1500
    C-O-C (Ether) Stretch ~1100

    | C-H | Stretch | ~2850-3000 |

    Raman Spectroscopy

    Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.govlibretexts.org It is particularly sensitive to non-polar and symmetric vibrations.

    Research Findings: No experimental Raman spectrum for this compound was found in the performed search. However, the technique is a powerful tool for identifying organic compounds, providing a unique spectral fingerprint. arxiv.orgresearchgate.net For this compound, Raman spectroscopy would be expected to detect the key functional groups, including the C=O and N=O stretching modes. Computational methods and databases are increasingly used to predict and help interpret Raman spectra for novel compounds. nih.govnasa.gov

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. rsc.orgupi.edu It is particularly useful for analyzing compounds with chromophores, such as conjugated systems and groups with non-bonding electrons.

    Research Findings: Nitrosamines characteristically exhibit two main absorption bands in the UV region. The first is an intense absorption resulting from a π → π* transition, typically observed between 230-240 nm. A second, much weaker absorption from an n → π* transition occurs at a longer wavelength, generally between 330-370 nm. nih.gov This latter transition involves the non-bonding electrons on the oxygen and nitrogen atoms of the nitroso group and is responsible for the pale yellow color of many nitrosamines. nih.gov The presence of the carbonyl group in this compound would likely cause slight shifts in the positions and intensities of these absorptions compared to NMOR, but they would be expected to fall within these general ranges.

    Table 4: Expected UV-Vis Absorption Bands for this compound

    Electronic Transition Expected Wavelength (λmax)
    π → π * ~230-240 nm

    | n → π * | ~330-370 nm |

    X-ray Crystallography for Solid-State Structural Analysis

    X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. anton-paar.com It works by analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam.

    Research Findings: A solved crystal structure for this compound has not been reported in the searched literature. If a suitable single crystal of the compound could be grown, this technique would provide unambiguous proof of its structure. anton-paar.commissouri.edu The analysis would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the six-membered morpholine ring (e.g., chair, boat) and the planarity of the N-nitroso group. This information is invaluable for understanding the molecule's steric and electronic properties. Upon determination, structural data is typically deposited in public repositories like the Cambridge Crystallographic Data Centre (CCDC) for access by the scientific community. researchgate.net

    Computational Chemistry and Theoretical Investigations of N Nitrosomorpholine

    Quantum Chemical Calculations

    Quantum chemical calculations, based on the principles of quantum mechanics, are central to modern computational chemistry. mdpi.com They are used to determine the electronic structure and energy of molecules, providing insights into their stability and reactivity. nih.gov

    Density Functional Theory (DFT) Studies

    Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by using the electron density as the fundamental variable. iucr.orgwiley.comsciensage.info It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying a wide range of chemical systems. rsc.orgmdpi.com

    Molecular Geometry Optimization and Conformational Analysis

    Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium or optimal geometry. pressbooks.publibretexts.orgsydney.edu.au This stable structure is critical because a molecule's energy varies with changes in its bond lengths, bond angles, and dihedral angles. pressbooks.publibretexts.org The process aims to locate a minimum on the potential energy surface (PES), which represents the molecule's most probable structure in nature. sydney.edu.au

    Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For a cyclic molecule like a morpholinone derivative, this would involve identifying stable conformations such as chair, boat, or twist-boat forms and determining their relative energies. iucr.org This analysis is crucial for understanding how molecular shape influences physical properties and biological activity.

    Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

    Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comiqce.jp

    HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor. irjweb.comresearchgate.net

    LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without any electrons. Its energy level corresponds to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy signifies a better electron acceptor. irjweb.comresearchgate.net

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. irjweb.comschrodinger.com A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.comlibretexts.org This analysis helps predict how a molecule will interact with other species in chemical reactions. iqce.jp

    Electrostatic Potential (MEP) Mapping

    A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. scispace.comlibretexts.orgresearchgate.net It is calculated by placing a positive test charge at various points on the electron density surface and mapping the potential energy. libretexts.orgblogspot.com

    The MEP map uses a color scale to indicate different regions of electrostatic potential:

    Red/Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and indicate sites for hydrogen bonding. libretexts.orgresearchgate.net

    Blue: Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack. libretexts.orgresearchgate.net

    Green: Regions of neutral or near-zero potential. researchgate.net

    MEP maps are invaluable for predicting molecular interactions, reactivity sites, and understanding intermolecular forces. scispace.comresearchgate.net

    Reaction Mechanism Elucidation and Activation Energy Barriers

    Computational methods, particularly DFT, are extensively used to model chemical reaction pathways and determine their feasibility. rsc.orgrsc.org By mapping the potential energy surface connecting reactants to products, researchers can identify transition states—the highest energy points along the reaction coordinate.

    The activation energy (Ea) is the energy difference between the reactants and the transition state. nih.gov It represents the minimum energy required for a reaction to occur. A high activation energy barrier indicates a slow reaction, while a low barrier suggests a faster, more favorable reaction. nih.gov Calculating these barriers allows chemists to compare different potential mechanisms and predict the most likely reaction pathway. rsc.orgwiley.com

    Ab Initio Methods and Semi-Empirical Approaches

    While DFT is prevalent, other computational methods are also employed in theoretical chemistry.

    Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation from first principles without using experimental data (parameters). They can be highly accurate but are often computationally more expensive than DFT, limiting their use to smaller systems.

    Semi-Empirical Approaches: These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. They are much faster than DFT or ab initio methods, allowing for the study of very large molecules, but are generally less accurate.

    The choice of method depends on a trade-off between the desired accuracy and the computational resources available for the system under investigation.

    Molecular Simulations

    Molecular simulations are a cornerstone of computational chemistry, allowing researchers to model the dynamic behavior of molecules over time.

    Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. wikipedia.orgmdpi.com In MM, the potential energy of a system is calculated using a force field, which is a set of parameters that describe the interactions between atoms. wikipedia.org MD simulations use these forces to calculate the trajectories of atoms and molecules over time by solving Newton's equations of motion. wikipedia.org This provides a view of the dynamic "evolution" of the system. wikipedia.org

    For 4-Nitrosomorpholin-3-one, MD simulations could be employed to understand its conformational flexibility, solvation properties, and interactions with biological macromolecules. By simulating the molecule in an aqueous environment, for instance, one could observe the dynamic behavior of the morpholine (B109124) ring and the orientation of the nitroso and ketone groups. Such simulations are crucial for understanding how the molecule might behave in a biological system. While specific MD studies on this compound are not readily found, the principles of this technique are broadly applicable.

    A hypothetical MD simulation setup for this compound would involve defining a force field that accurately represents the interatomic forces within the molecule and its interactions with a chosen solvent, such as water. The simulation would then proceed by calculating the forces on each atom at discrete time steps and updating their positions and velocities. Analysis of the resulting trajectory would yield information on conformational changes, hydrogen bonding dynamics with water, and other dynamic properties.

    Advanced Theoretical Analyses

    Beyond classical simulations, quantum mechanical methods provide a more detailed understanding of the electronic structure and bonding within a molecule.

    The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to partition a molecule into atomic basins. vulcanchem.com This approach allows for the analysis of chemical bonds and the properties of atoms within a molecule. vulcanchem.com Key to QTAIM is the concept of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and the Laplacian of the electron density (∇²ρ), provide insight into the nature of the chemical bond.

    Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

    BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Interpretation
    N-N0.25-0.50Covalent character
    C=O0.40-1.20Polar covalent, strong interaction
    C-N0.28-0.65Covalent character

    Note: This table is illustrative and not based on published experimental or computational data for this compound.

    Non-Covalent Interactions (NCI) analysis is a computational tool used to visualize and identify weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule and between molecules. acs.orgnih.gov The method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). nih.gov NCI plots typically show isosurfaces colored according to the nature of the interaction: blue for strong, attractive interactions like hydrogen bonds; green for weak, van der Waals interactions; and red for repulsive, steric clashes. acs.org

    For this compound, an NCI analysis would be particularly useful for visualizing intramolecular hydrogen bonds or steric hindrances that might influence its preferred conformation. For instance, interactions between the oxygen of the nitroso group and nearby hydrogen atoms could be identified. These subtle interactions play a crucial role in determining the three-dimensional structure of the molecule, which in turn affects its reactivity and biological activity.

    Predictive Modeling in Chemical Systems

    Computational models can also be used to predict the chemical reactivity of a molecule.

    The reactivity of N-nitrosamines is closely linked to their metabolic activation, which often involves hydroxylation at the α-carbon atom. Computational methods can be used to predict the likelihood of such reactions. Quantum mechanical calculations can determine the activation energies for different metabolic pathways, providing a quantitative measure of their feasibility.

    For this compound, computational assessment of reactivity would likely focus on the α-hydroxylation at the carbon atoms adjacent to the nitroso group. The presence of the ketone group at the 3-position is expected to significantly influence the electronic environment of the adjacent α-carbon, potentially altering its susceptibility to enzymatic attack compared to N-nitrosomorpholine. Theoretical studies on related N-nitrosamine derivatives have shown that structural features can significantly impact their carcinogenic potential, which is often initiated by metabolic activation.

    Computational models could calculate parameters such as the energies of the frontier molecular orbitals (HOMO and LUMO), which are indicators of chemical reactivity. A lower LUMO energy for a particular site on the molecule might suggest a higher susceptibility to nucleophilic attack, a key step in many metabolic processes.

    Prediction of Transformation Products

    While direct experimental and computational studies on the transformation of this compound are not extensively documented in publicly available literature, its degradation products can be predicted with a strong theoretical basis. These predictions are derived from well-established principles of computational chemistry and the known reactivity of related N-nitrosamines and N-nitrosamides. Theoretical investigations, particularly using quantum chemical calculations like Density Functional Theory (DFT), allow for the modeling of reaction pathways, including metabolic activation, photolysis, and hydrolysis. researchgate.netnih.govmdpi.com Such models predict the formation of various intermediates and final products by evaluating the energetic feasibility of different chemical reactions.

    The transformation of this compound is anticipated to proceed through three primary pathways: metabolic activation, photolytic degradation, and hydrolysis. The presence of both a nitrosamine (B1359907) functional group and a lactam (cyclic amide) structure within the same molecule suggests a complex reactivity profile.

    Predicted Metabolic Transformation Products

    The principal pathway for the metabolic activation of carcinogenic N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This initial oxidative step is widely considered the rate-limiting factor in their bioactivation. acs.org Computational models can predict the most likely sites for this hydroxylation and the subsequent decomposition cascade. acs.orgnih.gov

    For this compound, there are two non-equivalent α-carbon atoms susceptible to hydroxylation: C2 (adjacent to the carbonyl group) and C5.

    Hydroxylation at the C5 position: This pathway follows the classical metabolic activation route for cyclic nitrosamines like N-nitrosomorpholine (NMOR). nih.govwiley.com The enzymatic introduction of a hydroxyl group at C5 would generate an unstable α-hydroxynitrosamine intermediate. This intermediate is predicted to spontaneously decompose through ring-opening to yield a reactive diazonium ion. This highly electrophilic species is capable of alkylating biological macromolecules or reacting with water to form a diol.

    Hydroxylation at the C2 position: Hydroxylation at the carbon adjacent to the carbonyl group would form a different α-hydroxynitrosamine. The subsequent decomposition would be influenced by the amide character of the bond, potentially leading to denitrosation or a different set of fragmentation products compared to the C5 pathway.

    Quantum mechanical calculations are pivotal in determining the activation energy barriers for hydroxylation at each site, thereby predicting the major pathway. nih.govresearchgate.net The decomposition of these intermediates is expected to yield several transformation products, as detailed in the table below.

    Table 1: Predicted Metabolic Transformation Products of this compound

    Predicted Product Name Molecular Formula Predicted Pathway
    2-hydroxy-4-nitrosomorpholin-3-one C₄H₆N₂O₄ α-hydroxylation at C2
    5-hydroxy-4-nitrosomorpholin-3-one C₄H₆N₂O₄ α-hydroxylation at C5
    2-(2-oxo-2-(vinyloxy)ethyl)diazene-1,1-diol C₄H₆N₂O₄ Ring-opening after C5 hydroxylation

    Predicted Photolytic Degradation Products

    N-nitroso compounds are known to be sensitive to ultraviolet (UV) light. nih.gov Computational analysis of the electronic structure of nitrosamines shows that UV absorption can promote an electron to an anti-bonding orbital, leading to the homolytic cleavage of the relatively weak N-N bond. mdpi.com This process generates an aminyl radical and a nitric oxide radical (•NO). mdpi.comnih.gov

    For this compound, which can be described as an N-nitrosated lactam, photolysis is expected to initiate via this N-NO bond scission. nih.gov The resulting morpholin-3-onyl radical can then undergo several subsequent reactions, including hydrogen abstraction from the solvent to form morpholin-3-one (B89469) or further fragmentation. The presence of oxygen can lead to the formation of nitramine derivatives. nih.gov

    Table 2: Predicted Photolytic Degradation Products of this compound

    Predicted Product Name Molecular Formula Predicted Pathway
    Morpholin-3-one C₄H₇NO₂ N-N bond cleavage, H-abstraction
    Nitric Oxide NO N-N bond cleavage

    Predicted Hydrolytic Degradation Products

    The structure of this compound contains a lactam (a cyclic amide) moiety, which is susceptible to hydrolysis, particularly under acidic or basic conditions. Theoretical studies on the hydrolysis of lactams indicate that the reaction involves the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, leading to the cleavage of the amide bond. nih.govresearchgate.net

    The N-nitroso group, being electron-withdrawing, is expected to influence the rate of this hydrolysis. The predicted primary product of hydrolysis would be a ring-opened amino acid derivative. Under strong acidic conditions, protolytic denitrosation to yield morpholin-3-one could also occur as a competing reaction. nih.gov

    Table 3: Predicted Hydrolytic Transformation Products of this compound

    Predicted Product Name Molecular Formula Predicted Pathway
    2-((2-(nitrosoamino)ethoxy)acetic acid C₄H₈N₂O₄ Amide bond hydrolysis

    Synthetic Applications and Chemical Utility of N Nitrosomorpholine

    Precursor for Nitrogen-Centered Radical Chemistry

    Nitrogen-centered radicals are highly reactive intermediates valuable in organic synthesis for their ability to form carbon-nitrogen bonds. mdpi.comnih.gov N-Nitrosomorpholine can serve as a precursor to these radicals. wikipedia.org The photochemical reactions of N-nitrosamines, including NMOR, have been extensively studied, particularly in acidic conditions. acs.org Under photolysis, the N-N bond can undergo cleavage, leading to the formation of an aminium radical cation. This reactive species can then participate in various synthetic transformations, such as intramolecular hydrogen atom transfer or addition to unsaturated systems. nih.govacs.orgthieme-connect.de The generation of these radicals under relatively mild, light-induced conditions makes N-nitrosamines like NMOR useful tools in this area of chemistry. nih.gov

    Intermediate in the Synthesis of N-Amino Morpholine (B109124) and Related Amines

    One of the most direct synthetic applications of N-Nitrosomorpholine is its use as a starting material for the production of N-aminomorpholine. google.com This transformation is achieved through the reduction of the nitroso group to an amino group. This reduction can be accomplished using a variety of reducing agents. acs.org

    Common methods include:

    Zinc dust in acetic acid: This is a classic method for reducing nitrosamines to their corresponding hydrazines. acs.org

    Lithium aluminum hydride (LAH): A powerful reducing agent capable of converting the nitroso group to an amino group.

    Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) in the presence of hydrogen gas is an effective method. A green synthesis approach utilizes a bimetallic Pd/C and zinc powder system in an aqueous carbonic acid medium, achieving high yields of N-aminomorpholine. google.com

    Titanium(III) chloride (TiCl3): This reagent has also been reported for the reduction of NMOR to N-aminomorpholine. google.com

    The synthesis of N-aminomorpholine is particularly valuable as it is an important intermediate in the pharmaceutical and fine chemical industries. google.com

    Enabling Reagent for Alpha-Substitution of Secondary Amines

    A key synthetic utility of N-nitrosamines, including NMOR, is their role in facilitating substitution at the carbon atom alpha (α) to the nitrogen. nih.gov The protons on the α-carbon of nitrosamines are significantly more acidic than those in the parent secondary amine. acs.orgnih.gov This increased acidity allows for deprotonation using a strong base like lithium diisopropylamide (LDA) to form a stabilized α-carbanion. nih.govethz.ch

    This lithiated intermediate can then react with a wide range of electrophiles, such as:

    Alkyl halides

    Aldehydes and ketones

    Carboxylic acid derivatives

    Disulfides and diselenides

    Trimethylsilyl chloride

    Following the reaction with the electrophile, the directing nitroso group can be removed (denitrosation) to yield the α-substituted morpholine derivative. ethz.ch This two-step process of nitrosation-metalation-alkylation followed by denitrosation effectively achieves an "umpolung" or reversal of the normal reactivity of the α-carbon, turning it from an electrophilic to a nucleophilic center. ethz.ch

    Role in the Formation of Hydrazine (B178648) Derivatives

    As mentioned in section 6.2, the reduction of N-nitrosamines is a well-established method for preparing the corresponding 1,1-disubstituted hydrazines. acs.orgorganic-chemistry.org N-Nitrosomorpholine, upon reduction, yields N-aminomorpholine, which is a cyclic hydrazine derivative. google.com This reaction has historical significance, as the reduction of N-nitrosodimethylamine (NDMA) was once an industrial method for manufacturing 1,1-dimethylhydrazine, a component of rocket fuel. acs.org A variety of reducing systems can be employed for this transformation, including zinc/acetic acid, catalytic hydrogenation, and low-valent titanium reagents. acs.orggoogle.com The synthesis of unique hydrazine derivatives is important for creating novel scaffolds in medicinal chemistry and materials science. mdpi.comd-nb.infobeilstein-journals.org

    Applications in Nitramine Synthesis

    N-Nitrosomorpholine can be converted to its corresponding nitramine, N-nitromorpholine, through oxidation. nih.govorgsyn.orgresearchgate.net This transformation involves the oxidation of the nitroso (-N=O) group to a nitro (-NO2) group.

    Several methods are available for this oxidation:

    Peroxytrifluoroacetic acid: This strong oxidizing agent directly oxidizes the nitroso moiety. nih.govorgsyn.org

    Nitric acid: Reaction with nitric acid can also yield the nitramine, though the mechanism may involve the exchange of the nitroso and nitro groups. nih.gov

    Reaction with peroxynitrite: Under certain pH conditions, the reaction of morpholine with peroxynitrite can yield both N-nitrosomorpholine and N-nitromorpholine. researchgate.net

    Nitramines are a class of energetic materials and have been studied for various applications. osti.govamazonaws.com The ability to synthesize N-nitromorpholine from NMOR provides a route to this class of compounds. orgsyn.orgccsnorway.com

    Broader Contributions to Organic Synthesis Methodologies

    The chemistry of N-Nitrosomorpholine has contributed to the broader field of organic synthesis by providing a practical example of several important concepts. scispace.com The use of the nitroso group as a removable activating group for α-functionalization of amines is a key example of synthetic strategy, demonstrating the concept of "umpolung". ethz.ch Furthermore, the reactions of NMOR have helped to develop and refine methods for generating nitrogen-centered radicals and for synthesizing important building blocks like hydrazines and nitramines. wikipedia.orggoogle.comorgsyn.org While not a common reagent in everyday synthesis, the study of NMOR's reactivity has provided valuable insights and tools for synthetic chemists. acs.orgnih.gov

    Data Tables

    Table 1: Physical and Chemical Properties of N-Nitrosomorpholine

    PropertyValueSource
    CAS Number 59-89-2 wikipedia.org
    Molecular Formula C₄H₈N₂O₂ wikipedia.orgnih.gov
    Molecular Weight 116.12 g/mol wikipedia.org
    Appearance Pale yellow crystals/powder wikipedia.orgnih.gov
    Melting Point 29 °C (84 °F) wikipedia.orgchemsrc.com
    Boiling Point 226.1 °C at 760 mmHg chemsrc.com
    Solubility in Water Soluble wikipedia.org
    Stability Light-sensitive chemsrc.com

    Table 2: Summary of Synthetic Transformations of N-Nitrosomorpholine

    Starting MaterialReaction TypeKey ReagentsProductSection Ref.
    N-NitrosomorpholineRadical FormationUV light, AcidMorpholinyl aminium radical6.1
    N-NitrosomorpholineReductionZn/Pd/C, H₂; TiCl₃N-Aminomorpholine6.2
    N-Nitrosomorpholineα-Alkylation1. LDA; 2. Electrophile (E+)α-Substituted N-nitrosomorpholine6.3
    N-NitrosomorpholineReductionZn/AcOH; LiAlH₄N-Aminomorpholine6.4
    N-NitrosomorpholineOxidationPeroxytrifluoroacetic acidN-Nitromorpholine6.5

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.